molecular formula C6H7ClN2O B13656102 5-(Aminomethyl)-6-chloropyridin-3-ol

5-(Aminomethyl)-6-chloropyridin-3-ol

Cat. No.: B13656102
M. Wt: 158.58 g/mol
InChI Key: MJGPWLSKVKJBHM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-chloropyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an aminomethyl group at position 5, and a chlorine atom at position 4. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of approximately 158.58 g/mol (calculated from analogous compounds) .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-(aminomethyl)-6-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2

InChI Key

MJGPWLSKVKJBHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-chloropyridin-3-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by reductive amination using formaldehyde and ammonia or an amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the aminomethyl group under milder conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-6-chloropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-chloropyridin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine and hydroxyl groups can participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 5-(Aminomethyl)-6-chloropyridin-3-ol are best understood through comparisons with its structural analogs. Key differences in substituent positions, halogen types, and functional groups significantly influence reactivity, solubility, and biological activity.

Positional Isomers

Compound Name Substituent Positions Molecular Formula Key Properties Reference
This compound Cl (6), NH₂CH₂ (5), OH (3) C₆H₇ClN₂O Enhanced hydrogen bonding; potential enzyme inhibition
5-(Aminomethyl)-4-chloropyridin-3-ol Cl (4), NH₂CH₂ (5), OH (3) C₆H₇ClN₂O Lower steric hindrance; altered receptor binding compared to 6-chloro isomer
6-Chloro-5-methylpyridin-3-ol Cl (6), CH₃ (5), OH (3) C₆H₆ClNO Methyl group reduces polarity; lower solubility in aqueous media

Halogen-Substituted Analogs

Compound Name Halogen/Functional Group Molecular Weight Biological Activity Reference
5-Bromo-6-chloropyridin-3-ol Br (5), Cl (6), OH (3) 208.44 g/mol Higher molecular weight; potential use in cross-coupling reactions
6-Chloro-5-(trifluoromethyl)pyridin-3-ol Cl (6), CF₃ (5), OH (3) 197.54 g/mol Trifluoromethyl group increases lipophilicity; CNS drug candidates
6-Amino-4-chloro-5-iodopyridin-3-ol Cl (4), I (5), NH₂ (6), OH (3) 282.46 g/mol Iodine’s bulkiness may limit membrane permeability

Key Insight : Halogen type impacts both electronic and steric properties. Bromine and iodine increase molecular weight and steric bulk, whereas chlorine and trifluoromethyl groups balance reactivity and lipophilicity .

Functional Group Variants

Compound Name Functional Groups Key Distinction Application Example Reference
5-(Aminomethyl)pyridin-3-ol;dihydrochloride NH₂CH₂ (5), OH (3), HCl salt Improved solubility due to hydrochloride form Pharmaceutical intermediates
6-Amino-5-(hydroxymethyl)pyridin-3-ol NH₂ (6), CH₂OH (5), OH (3) Hydroxymethyl enhances chelation potential Vitamin B6 analogs
5-Amino-6-propoxypyridin-2-ol NH₂ (5), OCH₂CH₂CH₃ (6), OH (2) Propoxy group increases hydrophobicity Antimicrobial agents

Key Insight: The aminomethyl group in the target compound offers a balance between hydrophilicity and reactivity, making it versatile for synthetic modifications compared to bulkier or more hydrophilic groups .

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